4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 67159-42-6
VCID: VC7740656
InChI: InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)
SMILES: C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C11H10F3NO
Molecular Weight: 229.202

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

CAS No.: 67159-42-6

Cat. No.: VC7740656

Molecular Formula: C11H10F3NO

Molecular Weight: 229.202

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one - 67159-42-6

Specification

CAS No. 67159-42-6
Molecular Formula C11H10F3NO
Molecular Weight 229.202
IUPAC Name 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)
Standard InChI Key BTQCNBXBTKAVFB-UHFFFAOYSA-N
SMILES C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidin-2-one ring, a lactam structure, with a 3-(trifluoromethyl)phenyl group attached to the 4-position. The trifluoromethyl (-CF3_3) group is meta to the phenyl ring’s point of attachment, creating a sterically and electronically distinct profile. The lactam ring contributes to polarity, while the -CF3_3 group enhances hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch of the lactam) and 1,120–1,350 cm1^{-1} (C-F stretches of -CF3_3) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows a singlet for the -CF3_3 group (δ 1.45 ppm) and multiplet signals for the pyrrolidine protons (δ 2.3–3.1 ppm) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition onset at 210°C under nitrogen . The thermal stability suggests suitability for high-temperature synthetic processes.

Synthesis and Manufacturing

Key Synthetic Routes

A patented method involves multi-step reactions starting from pyroglutamic acid derivatives (Scheme 1) :

  • Step 1: Condensation of pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid yields a bicyclic oxazole intermediate.

  • Step 2: Ring-opening of the oxazole with vinyl Grignard reagents introduces the 4-aryl substituent.

  • Step 3: Oxidation and subsequent reduction steps install the trifluoromethylphenyl group.

Critical Reaction Conditions:

  • Use of triethylamine as a base for deprotonation (yield: 78%) .

  • Azeotropic distillation to remove water during imine formation (reflux at 110°C for 6 hours) .

Optimization Strategies

  • Catalyst Screening: Palladium-catalyzed cross-coupling improves aryl group introduction (e.g., Suzuki-Miyaura coupling, yield: 85%) .

  • Solvent Systems: Toluene/hexane mixtures enhance crystallization purity (99.5% by HPLC) .

Applications in Drug Discovery

Biological Target Engagement

The compound’s -CF3_3 group facilitates interactions with hydrophobic enzyme pockets. In vitro studies demonstrate moderate inhibition of acetylcholinesterase (AChE IC50_{50} = 12.3 µM), suggesting potential in neurodegenerative disease therapeutics .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights the -CF3_3 group’s impact:

CompoundAChE IC50_{50} (µM)LogP
4-[3-(CF3_3)phenyl]pyrrolidin-2-one12.32.1
4-Phenylpyrrolidin-2-one45.61.8
4-[4-Fluorophenyl]pyrrolidin-2-one28.91.9

The -CF3_3 group improves both potency and lipophilicity, critical for blood-brain barrier penetration .

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